ethyl 6-methyl-2-oxo-4-[(E)-2-phenylethenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
ETHYL 6-METHYL-2-OXO-4-[(1E)-2-PHENYLETHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a heterocyclic compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound is synthesized through the Biginelli reaction, which is a multicomponent reaction involving an aldehyde, a β-keto ester, and urea or thiourea .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 6-METHYL-2-OXO-4-[(1E)-2-PHENYLETHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is typically achieved through the Biginelli reaction. This reaction involves the condensation of benzaldehyde, ethyl acetoacetate, and urea in the presence of an acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions, and the product is obtained in good yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can improve the efficiency of the process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction of the compound can lead to the formation of dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl and ester functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
ETHYL 6-METHYL-2-OXO-4-[(1E)-2-PHENYLETHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of ETHYL 6-METHYL-2-OXO-4-[(1E)-2-PHENYLETHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis. The compound may also modulate signaling pathways related to inflammation and oxidative stress .
Comparison with Similar Compounds
Monastrol: A dihydropyrimidinone known for its role as a kinesin-5 inhibitor.
Triazole-Pyrimidine Hybrids: Compounds with similar structural features and biological activities
Uniqueness: ETHYL 6-METHYL-2-OXO-4-[(1E)-2-PHENYLETHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is unique due to its specific substitution pattern and the presence of the phenylethenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C16H18N2O3 |
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Molecular Weight |
286.33 g/mol |
IUPAC Name |
ethyl 6-methyl-2-oxo-4-[(E)-2-phenylethenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H18N2O3/c1-3-21-15(19)14-11(2)17-16(20)18-13(14)10-9-12-7-5-4-6-8-12/h4-10,13H,3H2,1-2H3,(H2,17,18,20)/b10-9+ |
InChI Key |
MFTFMXXRCSLQAZ-MDZDMXLPSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=O)NC1/C=C/C2=CC=CC=C2)C |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C=CC2=CC=CC=C2)C |
Origin of Product |
United States |
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